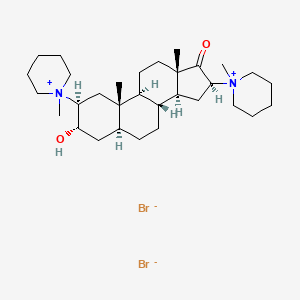
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is a complex organic compound that belongs to the class of steroid hormones. It is structurally related to androsterone, a well-known endogenous steroid hormone. This compound is characterized by its unique molecular structure, which includes a dibromide moiety and two pipecolinio groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-alpha position.
Bromination: Addition of bromine atoms to the molecule.
Pipecolinio Substitution: Introduction of pipecolinio groups at the 2-beta and 16-beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Continuous Flow Chemistry: For efficient and controlled reactions.
Catalytic Processes: To enhance reaction rates and yields.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.
科学研究应用
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an anticonvulsant.
Industry: Utilized in the development of novel pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily interacts with androgen receptors and GABA_A receptors.
Pathways Involved: Modulates the activity of these receptors, leading to changes in gene expression and cellular responses. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing its inhibitory effects on neuronal activity.
相似化合物的比较
Similar Compounds
Androsterone: A structurally related endogenous steroid hormone with similar but less potent effects.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
Etiocholanolone: A metabolite of testosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is unique due to its dibromide moiety and pipecolinio substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
15500-69-3 |
|---|---|
分子式 |
C31H54Br2N2O2 |
分子量 |
646.6 g/mol |
IUPAC 名称 |
(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one;dibromide |
InChI |
InChI=1S/C31H54N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-28,34H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,30-,31-;;/m0../s1 |
InChI 键 |
NKKDTCFYEUEDCU-MDTWZBLYSA-L |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
规范 SMILES |
CC12CCC3C(C1CC(C2=O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















